![molecular formula C21H17BrO5 B3473065 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B3473065.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
概要
説明
The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate is a complex organic molecule that features a chromenyl group fused with a cyclopentane ring and an acetate ester linked to a brominated phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate typically involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.
Bromination: The phenoxy group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves esterification of the brominated phenoxy compound with the chromenyl acetate under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: undergoes several types of chemical reactions:
Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism by which (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Coumarins: Compounds like coumarins share the chromenyl structure and are known for their anticoagulant properties.
Bromophenoxy Acetates: Similar compounds with brominated phenoxy groups are studied for their antimicrobial and antifungal activities.
Uniqueness
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO5/c1-12-5-8-18(17(22)9-12)25-11-20(23)26-13-6-7-15-14-3-2-4-16(14)21(24)27-19(15)10-13/h5-10H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXJRIAZLMITHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B3472985.png)
![methyl 3-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3472997.png)
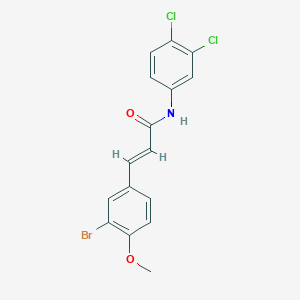
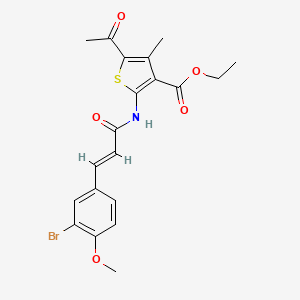
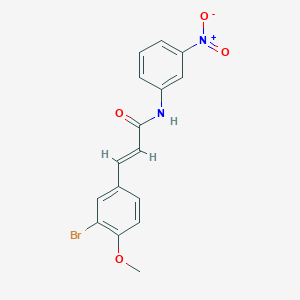
![3-(3-bromo-4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3473023.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3473030.png)
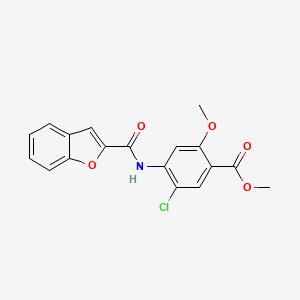
![METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE](/img/structure/B3473052.png)
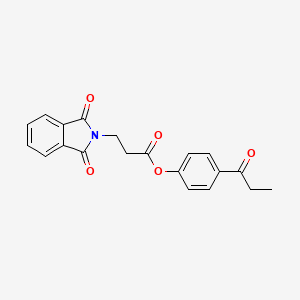
![isopropyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3473067.png)
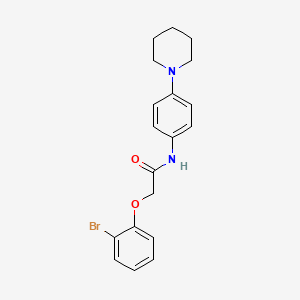
![N-(2-ethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3473082.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3473088.png)
